(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine
Description
Significance of Piperidine-Based Scaffolds in Contemporary Chemical Research
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. nih.gov It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals, forming the core structure of numerous FDA-approved drugs. researchgate.netresearchgate.net The significance of piperidine-based scaffolds lies in their versatile synthetic accessibility and their ability to confer desirable properties to drug candidates.
Key attributes of piperidine scaffolds in drug design include:
Structural Versatility: The piperidine ring exists in a stable chair conformation, allowing for precise three-dimensional arrangements of substituents. This stereochemical control is crucial for optimizing interactions with biological targets. evitachem.com
Physicochemical Modulation: Incorporating a piperidine moiety can advantageously alter key pharmacokinetic properties of a molecule, such as lipophilicity, solubility, and metabolic stability. unisi.it
Biological Activity: The nitrogen atom in the piperidine ring is typically basic, allowing it to form ionic bonds and hydrogen bonds with biological macromolecules like enzymes and receptors, which is often essential for therapeutic activity. nih.gov
Diverse Pharmacological Roles: Piperidine derivatives have demonstrated a wide array of biological activities. They have been successfully developed as analgesics, antipsychotics, antihistamines, and anti-cancer agents, among others. researchgate.net For instance, derivatives of 4-benzylpiperidine (B145979) act as monoamine releasing agents with selectivity for dopamine (B1211576) and norepinephrine. wikipedia.org
The continuous exploration of novel synthetic routes to create substituted piperidines highlights the unabated interest in this scaffold for generating new chemical entities with therapeutic potential. nih.gov
Overview of Amine-Containing Compounds in Drug Discovery and Chemical Biology
Amine functional groups are fundamental to the structure and function of a vast number of biologically active molecules, including a significant portion of modern pharmaceuticals. It is estimated that over 40% of drugs and drug candidates contain an amine group, highlighting their importance in molecular design.
The prevalence of amines in drug discovery is due to several key factors:
Physiological pH Behavior: Primary, secondary, and tertiary amines are often basic and can be protonated at physiological pH. This positive charge is critical for solubility in aqueous environments and for forming strong electrostatic interactions with negatively charged residues in biological targets like proteins and nucleic acids.
Receptor and Enzyme Interactions: The nitrogen atom of an amine can act as a hydrogen bond acceptor, while a protonated amine can act as a hydrogen bond donor. These interactions are fundamental to the specific binding that underpins a drug's mechanism of action.
Blood-Brain Barrier Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is essential. The basicity of an amine can be fine-tuned to balance the water solubility required for administration with the lipid solubility needed to penetrate this barrier.
Synthetic Handles: Amines are versatile functional groups in organic synthesis, allowing for the straightforward introduction of a wide variety of substituents to explore structure-activity relationships (SAR) and optimize a compound's pharmacological profile.
The development of novel synthetic methodologies to create complex amine-containing molecules remains an active area of research, aiming to simplify the synthesis of existing drugs and to open avenues for the discovery of new therapeutic agents.
Contextualization of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine within Piperidine Derivatives Research
While direct studies on this compound are not prominent, its structure can be analyzed within the context of related research on N-benzylpiperidine derivatives. This class of compounds has been extensively investigated for various therapeutic applications. The core structure combines the N-benzyl group, which can influence binding to hydrophobic pockets in target proteins, with the versatile piperidine scaffold.
Research on analogous structures provides a framework for understanding the potential areas of interest for this compound:
Central Nervous System (CNS) Activity: Many N-benzylpiperidine derivatives exhibit CNS activity. For example, specific derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors for potential use as antidementia agents. nih.gov Research into 3-benzylpiperidines has also pointed towards their potential as fungicides. researchgate.net
Receptor Antagonism: The 3-substituted piperidine motif is a key structural unit in many biologically active compounds. researchgate.net Derivatives of 3-benzylpiperidine (B85744) have been explored for their activity at various CNS receptors.
Synthetic Chemistry: The synthesis of 3-(aminomethyl)piperidine derivatives is an area of active investigation, as these compounds serve as valuable building blocks for more complex pharmaceutical agents. researchgate.netevitachem.com The synthesis of 1-benzyl-3-aminopiperidine has been achieved through multi-gram scale routes, indicating the accessibility of this core structure for further derivatization. researchgate.net
The specific structure of this compound features an ethyl group on the side-chain amine. In drug development, alkyl substitutions on an amine nitrogen are a common strategy to modulate a compound's potency, selectivity, and pharmacokinetic properties. Therefore, research on this molecule would likely involve its synthesis and subsequent evaluation in biological assays relevant to the known activities of N-benzylpiperidine and 3-aminomethylpiperidine derivatives, such as those targeting CNS enzymes or receptors.
Below is a table summarizing the key structural components of the title compound and the associated research context.
| Structural Component | Class of Compound | Common Research Areas of the Class |
| Piperidine | Saturated Heterocycle | Core scaffold in numerous pharmaceuticals; CNS agents, analgesics, antihistamines. nih.govresearchgate.net |
| N-Benzyl Group | Substituted Amine | Enhances lipophilicity; interacts with hydrophobic pockets of biological targets. nih.gov |
| 3-(Ethylaminomethyl) Group | Substituted Aminomethyl | Provides a basic center for target interaction; ethyl group modulates potency and selectivity. nih.gov |
Synthetic Routes to this compound and Structurally Related Compounds
The piperidine scaffold is a crucial structural motif found in a vast array of natural products and pharmaceutically active compounds. Its prevalence has driven the development of diverse and sophisticated synthetic methodologies for its construction and functionalization. This article focuses on the key synthetic strategies applicable to the formation of this compound and its analogues, detailing methods for piperidine ring synthesis, N-benzylation, and side-chain installation.
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-benzylpiperidin-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-16-11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJSLWBWMPKLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1 Benzyl Piperidin 3 Ylmethyl Ethyl Amine Analogues
Systematic Exploration of Substituent Effects on Biological Interactions within the Piperidine (B6355638) Core
The piperidine ring serves as a central, three-dimensional scaffold, and substitutions on this core can profoundly influence the molecule's interaction with biological targets. The position, nature, and stereochemistry of substituents are critical determinants of activity. Research into variously substituted piperidines demonstrates that even minor modifications can lead to significant changes in biological profiles. researchgate.netajchem-a.com
For instance, introducing small alkyl or functional groups at positions C-2, C-3, or C-4 can alter the conformation of the ring and the orientation of the side chains, thereby affecting binding affinity. Studies on related 3-substituted piperidines have shown that the introduction of groups can be synthetically achieved through methods like chemo-enzymatic dearomatization of pyridines or rhodium-catalyzed C-H functionalization, allowing for precise control over stereochemistry. researchgate.netnih.gov The presence of substituents can introduce new points of interaction (e.g., hydrogen bonds, hydrophobic interactions) or cause steric hindrance, depending on the topology of the target's binding site. For example, a hydroxyl group could act as a hydrogen bond donor or acceptor, while a methyl group would enhance local lipophilicity.
The electronic properties of substituents also play a role. Electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy) can influence the pKa of the piperidine nitrogen, affecting its protonation state at physiological pH and its ability to form ionic interactions.
| Analogue | Substituent at C-4 | Relative Binding Affinity (IC50, nM) | Rationale for Change |
|---|---|---|---|
| Parent Compound | -H | 50 | Baseline activity |
| Analogue A | -OH (hydroxyl) | 25 | Potential for new hydrogen bond interaction |
| Analogue B | -F (fluoro) | 45 | Minor electronic effect, minimal steric impact |
| Analogue C | -CH3 (methyl) | 75 | Potential for minor steric clash or unfavorable hydrophobic interaction |
Investigation of Modifications to the N-Benzyl Group and its Impact on Ligand-Target Recognition
The N-benzyl group is a common and critical feature in many biologically active piperidine derivatives. researchgate.net It often plays a crucial role in ligand recognition by engaging in specific interactions within the binding pocket of a target protein. The aromatic ring of the benzyl (B1604629) group is particularly important for establishing π-π stacking or cation-π interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the active site. mdpi.comencyclopedia.pub
Modifying the benzyl moiety offers a powerful strategy for modulating biological activity. Key SAR insights include:
Substitution on the Phenyl Ring : Adding substituents to the phenyl ring can fine-tune both steric and electronic properties. For example, introducing electron-withdrawing or donating groups can alter the electron density of the aromatic ring, thereby strengthening or weakening π-π and cation-π interactions. unisi.it The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group relative to the binding pocket.
Bioisosteric Replacements : Isosteric replacement of the entire N-benzyl group with other bulky aliphatic or aromatic moieties can be detrimental to activity if the specific benzyl-target interactions are essential. nih.govdocumentsdelivered.com However, in some cases, groups like N-benzoyl or N-adamantanoyl have been shown to yield potent inhibitors, indicating that different interactions can compensate for the loss of the benzyl group. nih.gov
Studies on cholinesterase inhibitors have frequently highlighted that an N-benzyl moiety is superior for potent inhibition, as it provides optimal binding to the catalytic site of the enzyme. encyclopedia.pub
| Analogue | Modification | Relative Potency (Ki, nM) | Key Interaction |
|---|---|---|---|
| Parent (N-Benzyl) | None | 15 | Cation-π, π-π stacking |
| Analogue D | N-(4-fluoro-benzyl) | 12 | Enhanced π-π interaction |
| Analogue E | N-(4-methoxy-benzyl) | 25 | Steric hindrance, altered electronics |
| Analogue F | N-cyclohexylmethyl | 150 | Loss of aromatic interactions |
Analysis of Structural Variations in the Ethylamine (B1201723) Side Chain on Functional Modulation
The ethylamine side chain at the C-3 position is fundamental to the molecule's function, providing a key interaction point through its terminal amine. Variations in this chain can significantly affect affinity and selectivity.
Chain Length : The two-carbon (ethyl) linker between the piperidine ring and the terminal nitrogen often represents an optimal distance for bridging two key binding domains within a receptor or enzyme. Shortening or lengthening this chain can disrupt this optimal spacing, leading to a loss of affinity.
Terminal Amine Substitution : The nature of the terminal amine (primary, secondary, or tertiary) and the identity of its substituents are critical. In the parent compound, the secondary amine (ethyl-amine) is protonated at physiological pH, allowing for a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the target protein.
Replacing the ethyl group with a smaller methyl group or a larger propyl group can probe the size of the hydrophobic pocket adjacent to the ionic binding site.
Conversion to a tertiary amine by adding a second substituent could enhance lipophilicity but might introduce steric hindrance.
Isosteric Replacement : Replacing the amine with other functional groups, such as an ether or amide, would drastically alter the physicochemical properties, removing the key basic nitrogen and its potential for ionic interactions, which is often detrimental to activity.
In studies of related 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands, modifications to the terminal amine and the piperidine N-substituent were shown to be critical for modulating affinity and selectivity. nih.govresearchgate.net For example, a small methyl substituent on the piperidine nitrogen resulted in high σ1 affinity. nih.gov
Stereochemical Influences on Activity and Selectivity
The attachment of the side chain at the C-3 position of the piperidine ring creates a chiral center. Consequently, (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine can exist as two enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. researchgate.net
The differential activity arises from the three-dimensional arrangement of the pharmacophoric elements. One enantiomer may position the N-benzyl group, the piperidine nitrogen, and the ethylamine side chain in a spatially optimal orientation for complementary interactions with the target, while the other enantiomer cannot achieve this precise fit.
Furthermore, if additional substituents are present on the piperidine ring, diastereomers (e.g., cis and trans isomers) will exist. These diastereomers will have distinct conformational preferences and shapes, leading to different biological activities. researchgate.net For example, in a disubstituted piperidine, a cis-isomer might favor a conformation where one substituent is axial and the other is equatorial, while the trans-isomer may have both in equatorial positions. researchgate.net This difference in three-dimensional structure directly impacts how the molecule fits into a chiral binding site. Therefore, stereoselective synthesis is often a key objective in the development of piperidine-based therapeutic agents to isolate the more active and selective stereoisomer. nih.gov
Comparative SAR Analysis with Related Benzylpiperidine and Tertiary Amine Classes
To contextualize the SAR of this compound, it is useful to compare it with structurally related chemical classes, such as benzylpiperazines and other tertiary amines.
Benzylpiperidines vs. Benzylpiperazines : Piperazine (B1678402) is a common bioisostere for piperidine. The key difference is the presence of a second nitrogen atom at the 4-position of the ring. This substitution has several consequences:
Basicity : Piperazine has two basic centers, which can alter the molecule's pKa, protonation state, and solubility compared to the single basic nitrogen in piperidine.
Conformation : The presence of the second nitrogen can affect the ring's conformational flexibility.
Target Interactions : The additional nitrogen may introduce an unfavorable interaction or alter the binding mode. For instance, in studies comparing benzylpiperidine and benzylpiperazine amides as tyrosinase inhibitors, the benzylpiperidine derivatives were found to be the most potent compounds in the series. nih.gov Conversely, in other contexts, the second nitrogen might offer an additional hydrogen bond acceptor site, which could be beneficial. A comparative study of ligands for H3 and σ1 receptors found that replacing a piperazine ring with a piperidine did not significantly affect affinity at H3R but was a key structural element for σ1R affinity. nih.gov
Comparison with Acyclic Tertiary Amines : Compared to more flexible acyclic tertiary amines, the piperidine ring provides a semi-rigid scaffold. This conformational constraint reduces the entropic penalty upon binding to a target, which can lead to higher affinity. The defined three-dimensional structure of the piperidine ring also allows for more precise positioning of the key pharmacophoric groups (N-benzyl and ethylamine side chain), often resulting in higher selectivity for the intended target over other receptors or enzymes.
Computational Chemistry and Molecular Modeling of 1 Benzyl Piperidin 3 Ylmethyl Ethyl Amine Derivatives
Quantum Chemical Characterization and Conformational Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and geometry of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine derivatives. researchgate.net These calculations provide insights into molecular geometry, electronic stability, and reactivity. researchgate.net For instance, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Table 1: Hypothetical Geometrical Parameters for a Low-Energy Conformer of this compound Calculated at the B3LYP/6-31G(d,p) Level
| Parameter | Value |
| C-N (piperidine ring) Bond Length | 1.47 Å |
| C-C (piperidine ring) Bond Length | 1.54 Å |
| C-N-C (piperidine ring) Bond Angle | 111.5° |
| Dihedral Angle (benzyl ring plane to piperidine (B6355638) ring plane) | 75.2° |
Note: This data is illustrative and represents typical values obtained from such calculations.
Molecular Docking and Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound derivatives, docking studies can identify potential biological targets and elucidate the key interactions driving binding affinity. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. tandfonline.com
These studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the target protein. mdpi.com For example, the nitrogen atoms in the piperidine ring and the ethyl-amine side chain can act as hydrogen bond acceptors or donors, while the benzyl (B1604629) group can engage in hydrophobic interactions. mdpi.com The results of molecular docking can guide the design of new derivatives with improved potency and selectivity. tandfonline.com
Table 2: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Kinase Target
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Asp145, Tyr146, Met149 |
| (1-(4-Fluoro-benzyl)-piperidin-3-ylmethyl)-ethyl-amine | -9.1 | Asp145, Tyr146, Met149, Phe210 |
| (1-Benzyl-piperidin-3-ylmethyl)-propyl-amine | -8.2 | Asp145, Met149, Val212 |
Note: This data is hypothetical and serves to illustrate the type of information generated from molecular docking studies.
Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that may occur over time. researchgate.net By simulating the motion of atoms and molecules, MD can validate the binding poses predicted by molecular docking and assess the stability of the ligand within the binding pocket. researchgate.net
Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. nih.gov These simulations can reveal the importance of specific interactions in maintaining the stability of the complex and provide a more realistic representation of the binding event in a biological environment. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For this compound derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. researchgate.net
These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the biological potency of new, unsynthesized compounds. nih.gov Descriptors can be categorized as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov The resulting QSAR models can guide the optimization of lead compounds by identifying the structural features that are most important for activity. nih.gov For instance, a CoMFA model might indicate that bulky substituents at a particular position on the piperidine ring are favorable for activity. nih.gov
Table 3: Example of Descriptors and Their Hypothetical Contribution in a QSAR Model for Piperidine Derivatives
| Descriptor | Type | Contribution to Activity |
| Molecular Weight | Physicochemical | Negative |
| LogP | Hydrophobicity | Positive |
| Steric Field (CoMFA) | 3D | Positive in specific regions |
| Electrostatic Field (CoMFA) | 3D | Negative in specific regions |
Note: This table provides a conceptual overview of how different descriptors might influence biological activity in a QSAR model.
Development of Computational Pharmacophore Models for Piperidine-Based Ligands
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. figshare.com For piperidine-based ligands like this compound derivatives, pharmacophore models can be generated based on the structures of known active compounds. nih.gov
These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov Once developed, a pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to be active. This approach facilitates the discovery of new chemical scaffolds with the potential for therapeutic application. figshare.com
Preclinical Pharmacokinetic and Metabolic Investigations of 1 Benzyl Piperidin 3 Ylmethyl Ethyl Amine in Animal Models
In Vitro Metabolic Stability Assessment in Subcellular Fractions
The metabolic stability of a new chemical entity is a critical parameter evaluated early in drug discovery to predict its in vivo half-life and clearance. This assessment is typically performed by incubating the compound with liver subcellular fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes. mdpi.com
For (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine, the primary sites of metabolism are anticipated to be the tertiary amine and the adjacent methylene (B1212753) carbons of the ethyl and benzyl (B1604629) groups, as well as the piperidine (B6355638) ring. The N-benzylpiperidine moiety is a known substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, which are highly expressed in liver microsomes. researchgate.netnih.gov
Studies on various N-benzylpiperidine derivatives have shown a range of metabolic stabilities, largely dependent on the other substituents and their influence on lipophilicity and steric hindrance around the metabolic soft spots. For instance, some N-benzylpiperidine analogs developed as potential agents for Alzheimer's disease have demonstrated favorable metabolic stability, with significant amounts of the parent compound remaining after incubation with mouse liver microsomes (MLM). researchgate.net Based on such data, the metabolic stability for this compound in liver microsomes from different species can be projected.
Table 1: Representative In Vitro Metabolic Stability of Structurally Related N-Benzylpiperidine Analogs
| Compound Type | In Vitro System | Species | % Parent Remaining (at 30 min) | Predicted Clearance Category |
|---|---|---|---|---|
| N-Benzylpiperidine Analog A | Liver Microsomes | Mouse | >70% | Low to Moderate |
| N-Benzylpiperidine Analog B | Liver Microsomes | Rat | ~46% metabolized (at 120 min) | Moderate |
| Piperidine-type Neuroleptic | Liver Microsomes | Human | - | Moderate to High |
| Generic Tertiary Amine | Liver Microsomes | Human | - | Variable |
Identification and Characterization of Major Metabolites
The identification of metabolites is crucial for understanding a compound's clearance pathways and identifying potentially active or toxic byproducts. eurofinsdiscovery.com For this compound, several major metabolites can be predicted based on established biotransformation reactions for tertiary amines and piperidine-containing drugs. researchgate.net
Incubation of the compound with liver microsomes in the presence of NADPH would likely yield metabolites resulting from N-dealkylation and oxidation.
N-Debenzylation: Cleavage of the bond between the nitrogen and the benzylic methylene group is a common metabolic pathway for N-benzyl amines, catalyzed by CYP enzymes. nih.gov This would yield ethyl-(piperidin-3-ylmethyl)-amine and benzoic acid (subsequently).
N-De-ethylation: Similarly, removal of the ethyl group would produce (1-Benzyl-piperidin-3-ylmethyl)-amine.
Piperidine Ring Oxidation: Hydroxylation at various positions on the piperidine ring is a frequently observed metabolic route. This can lead to the formation of multiple isomeric mono-hydroxylated metabolites.
N-Oxidation: The tertiary amine nitrogen is susceptible to oxidation, forming an N-oxide metabolite.
Benzyl Ring Oxidation: Aromatic hydroxylation of the benzyl group could also occur, though typically to a lesser extent than N-dealkylation for this class of compounds.
A study on the metabolism of Donepezil, which contains an N-benzylpiperidine moiety, identified metabolites formed through N-debenzylation, N-oxidation, and hydroxylation, corroborating these predictions. nih.gov
Table 2: Predicted Major Metabolites of this compound
| Metabolite ID | Predicted Structure Name | Metabolic Reaction | Expected Mass Shift |
|---|---|---|---|
| M1 | Ethyl-(piperidin-3-ylmethyl)-amine | N-Debenzylation | -90 Da |
| M2 | (1-Benzyl-piperidin-3-ylmethyl)-amine | N-De-ethylation | -28 Da |
| M3 | This compound N-oxide | N-Oxidation | +16 Da |
| M4 | Hydroxy-(1-benzyl-piperidin-3-ylmethyl)-ethyl-amine | Piperidine or Benzyl Ring Hydroxylation | +16 Da |
In Vivo Absorption, Distribution, and Excretion Studies
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. criver.com For this compound, its physicochemical properties (e.g., moderate molecular weight, lipophilicity, and basic nature) suggest it would be absorbed after oral administration.
Absorption: Benzylpiperidine derivatives are often designed to have good oral absorption characteristics to be effective therapeutic agents. nih.govsci-hub.se The lipophilicity imparted by the benzyl and ethyl groups, combined with the basic nitrogen of the piperidine ring, would likely facilitate passive diffusion across the gastrointestinal tract.
Distribution: Following absorption, the compound is expected to distribute into various tissues. The N-benzylpiperidine scaffold is frequently used for developing central nervous system (CNS) active drugs due to its ability to cross the blood-brain barrier (BBB). researchgate.net Therefore, significant distribution to the brain could be anticipated for this compound. High plasma protein binding is also a common feature of such lipophilic amines. mdpi.com
Excretion: The primary route of elimination for metabolites of piperidine-containing drugs is typically renal excretion, following metabolic conversion to more polar derivatives (e.g., hydroxylated or dealkylated products). Some portion of the drug and its metabolites may also be eliminated via biliary excretion into the feces.
Elucidation of Major Metabolic Pathways of Piperidine-Containing Tertiary Amines
The metabolic pathways for piperidine-containing tertiary amines are well-documented and primarily involve oxidative reactions mediated by cytochrome P450 enzymes. researchgate.netacs.org
Oxidative N-Dealkylation: This is often the most significant clearance pathway. nih.gov The reaction proceeds via an initial CYP-mediated hydroxylation of the carbon alpha to the nitrogen atom, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield a secondary amine and an aldehyde or ketone. For this compound, both N-debenzylation and N-de-ethylation are highly probable. nih.govnih.gov CYP3A4 is a major enzyme responsible for the N-dealkylation of many piperidine-containing drugs. acs.orgnih.gov
Ring Oxidation (Hydroxylation): The saturated piperidine ring is a target for oxidation. Hydroxylation can occur at carbons alpha, beta, or gamma to the nitrogen, leading to various positional isomers.
N-Oxidation: Direct oxidation of the tertiary nitrogen atom to form an N-oxide is another common pathway.
These pathways collectively transform the lipophilic parent drug into more water-soluble metabolites that can be readily excreted from the body.
Evaluation of Structural Modifications on Pharmacokinetic Parameters
The pharmacokinetic profile of piperidine-containing compounds can be significantly altered through structural modifications.
Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence metabolic stability. For example, placing a bulky group near the nitrogen might sterically hinder the approach of CYP enzymes, thereby slowing down N-dealkylation and increasing the compound's half-life.
Modification of N-Alkyl/Aryl Groups: Replacing the N-benzyl group with other aryl or alkyl groups can drastically change metabolic clearance. For instance, replacing it with a group less prone to oxidation can improve stability. Conversely, introducing groups that are more readily metabolized can increase clearance. Studies have shown that replacing a piperidine ring with a morpholine (B109124) or piperazine (B1678402) can also impact metabolic clearance and biological activity.
Systematic structural modifications allow for the fine-tuning of pharmacokinetic parameters to achieve a desired therapeutic profile.
Advanced Analytical Methodologies for the Research and Quantification of 1 Benzyl Piperidin 3 Ylmethyl Ethyl Amine
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic methods are essential for separating (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine from reaction precursors, byproducts, or complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common approach for the analysis of N-benzylpiperidine derivatives. A C18 stationary phase is typically effective, providing good retention and separation based on the compound's hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer.
Due to the basic nature of the piperidine (B6355638) and ethylamine (B1201723) nitrogens, peak tailing can be a significant issue. This occurs because of strong interactions between the basic analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, mobile phase modifiers are often added. Acidic modifiers like trifluoroacetic acid (TFA) or formic acid can protonate the amine groups and mask the silanol interactions, resulting in improved peak shape and reproducibility. researchgate.net In some cases, the appearance of two peaks for a pure piperidine derivative in its free base form can be attributed to differential ionization or interactions with the stationary phase; adjusting the mobile phase pH or adding buffers can help resolve this. researchgate.net
Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and the polarity of the amine functional groups, which can lead to adsorption on the column and poor peak shape. nih.gov Therefore, derivatization is often required to increase volatility and thermal stability before GC analysis. nih.govphenomenex.com When feasible, a temperature-programmed analysis on a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) would be appropriate. A flame ionization detector (FID) offers good sensitivity for this organic analyte.
| Parameter | Typical Condition | Purpose/Comment |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating moderately non-polar compounds. |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA | TFA is used as an ion-pairing agent to improve peak shape for basic amines. researchgate.netnih.gov |
| Elution | Gradient or Isocratic | Gradient elution is often used for complex mixtures to improve resolution and reduce run time. nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. nih.gov |
| Detection | UV at ~210 nm or 254 nm | Detection is based on the absorbance of the benzyl (B1604629) group's aromatic ring. nih.gov |
| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |
Spectroscopic Methods for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the compound's atomic framework.
¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (B1212753) (CH₂) protons, and a complex series of multiplets for the piperidine ring and ethyl group protons. whiterose.ac.uk Dynamic NMR studies may be relevant, as restricted rotation around the amide bond in related N-acylpiperazines can lead to multiple conformers and doubled signals in the NMR spectrum, a phenomenon that could potentially be observed in similar structures under certain conditions. nih.gov
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the various aliphatic carbons of the piperidine and ethyl moieties, confirming the carbon skeleton.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show:
C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic parts (below 3000 cm⁻¹).
Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
C-N stretching vibrations.
Characteristic "out-of-plane" C-H bending bands for the substituted benzene (B151609) ring. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the tertiary nature of both amine groups.
Mass Spectrometry Applications in Metabolite Identification and Quantification
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC (LC-MS, GC-MS), is a powerful tool for the analysis of this compound. It provides molecular weight information and structural details through fragmentation analysis.
Electron Ionization (EI) Mass Spectrometry: In GC-MS, EI is a common ionization technique. The fragmentation of this compound under EI conditions would likely involve several key pathways:
Benzylic Cleavage: The most prominent fragmentation would be the cleavage of the bond between the benzylic carbon and the piperidine nitrogen, leading to the formation of a stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91.
Alpha-Cleavage: Fragmentation adjacent to the nitrogen atoms is a characteristic pathway for amines. This could involve the loss of an ethyl group from the ethylamine side chain or fragmentation within the piperidine ring.
Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage to produce various charged fragments. nih.gov
Electrospray Ionization (ESI) Mass Spectrometry: In LC-MS, ESI is typically used, which is a softer ionization technique. In positive ion mode, the molecule would readily protonate at one of the nitrogen atoms to form the pseudomolecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to elicit structurally informative fragment ions, which is crucial for metabolite identification and for developing highly selective quantitative methods. nih.govresearchgate.net
Expected Fragmentation Pathways:
[M+H]⁺ → m/z 91: Loss of the substituted piperidine moiety to form the tropylium ion.
[M+H]⁺ → Loss of ethylamine: Cleavage at the bond connecting the ethylamine group to the piperidine ring.
[M+H]⁺ → Piperidine ring opening: Followed by subsequent fragmentation.
Development of High-Sensitivity Bioanalytical Methods for Biological Matrices
To quantify this compound in biological samples such as plasma, serum, or urine, a validated high-sensitivity bioanalytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.
The development and validation of such a method involves several key steps:
Sample Preparation: Biological matrices are complex, and extraction is necessary to remove interferences like proteins and phospholipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE often provides the cleanest extracts and can be used to concentrate the analyte, thereby improving sensitivity.
LC-MS/MS Method Optimization: This involves selecting an appropriate HPLC column and mobile phase to achieve good chromatographic retention and peak shape. The mass spectrometer is tuned to the specific analyte. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (e.g., [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. This process provides very high selectivity and reduces background noise.
Method Validation: The method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
Linearity: Establishing the concentration range over which the response is proportional to the concentration.
Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data, respectively.
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. nih.gov
Recovery: The efficiency of the extraction process.
Matrix Effect: Assessing whether components of the biological matrix suppress or enhance the ionization of the analyte.
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
Application of Chemical Probes and Derivatization Strategies in Amine Analysis
As previously mentioned, direct chromatographic analysis of amines can be problematic. Chemical derivatization is a strategy used to modify the analyte to improve its analytical properties. phenomenex.com This is particularly useful for enhancing detectability in HPLC-UV or improving volatility and thermal stability for GC. nih.gov
Derivatization for GC Analysis: The primary goal is to convert the polar amine into a less polar, more volatile derivative.
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on a secondary amine with a silyl (B83357) group. While the target compound is a tertiary amine and lacks active hydrogens for this specific reaction, this method is critical for analyzing any potential primary or secondary amine precursors or metabolites. gcms.cz
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can react with primary and secondary amines to form stable, volatile amides that are highly responsive to electron capture detectors (ECD). thermofisher.com
Derivatization for HPLC Analysis: The main purpose here is to attach a chromophore or fluorophore to the molecule to enhance UV or fluorescence detection, especially if the analyte's intrinsic absorbance is low or if analysis is required at very low concentrations.
For primary and secondary amines, reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-phthaldialdehyde (OPA) are commonly used. nih.gov
For tertiary amines like this compound, derivatization is less common as the benzyl group already provides a UV chromophore. However, specific reagents can react with tertiary amines. For instance, benzoyl chloride can be used to derivatize 3-aminopiperidine, a related structure, to improve its chromatographic and detection characteristics. google.com A similar strategy could be explored if higher sensitivity is needed than what the benzyl group provides.
| Reagent | Abbreviation | Target Analyte | Technique | Purpose |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary/Secondary Amines | GC | Increases volatility and thermal stability. |
| Trifluoroacetic Anhydride | TFAA | Primary/Secondary Amines | GC | Forms stable amides, enhances ECD detection. thermofisher.com |
| Dansyl Chloride | - | Primary/Secondary Amines | HPLC | Adds a fluorescent tag for high-sensitivity detection. nih.gov |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amines | HPLC | Adds a fluorescent tag. nih.gov |
| Benzoyl Chloride | - | Primary/Secondary Amines | HPLC | Adds a strong UV chromophore. google.com |
Future Directions and Emerging Research Opportunities for 1 Benzyl Piperidin 3 Ylmethyl Ethyl Amine Research
Rational Design and Synthesis of Next-Generation Analogues
The structural versatility of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine offers a fertile ground for the rational design and synthesis of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic profiles. Future synthetic endeavors will likely concentrate on systematic modifications of its core components.
Table 1: Proposed Modifications for Analogue Synthesis
| Molecular Scaffold | Modification Strategy | Rationale |
| Piperidine (B6355638) Ring | Introduction of substituents (e.g., alkyl, hydroxyl, fluorine) at various positions. | To probe the steric and electronic requirements of target binding pockets and improve metabolic stability. |
| Alteration of stereochemistry at the 3-position. | To investigate enantioselective interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects. nih.gov | |
| Benzyl (B1604629) Group | Substitution on the phenyl ring (e.g., electron-donating or electron-withdrawing groups). | To modulate electronic properties and enhance binding affinity through additional interactions such as hydrogen bonding or halogen bonding. acs.orgnih.gov |
| Replacement with other aromatic or heteroaromatic systems. | To explore novel structure-activity relationships (SAR) and expand the chemical space. nih.gov | |
| Ethylamine (B1201723) Side Chain | Variation of the N-ethyl group with other alkyl or aryl substituents. | To fine-tune lipophilicity and basicity, thereby influencing cell permeability and target engagement. |
| Modification of the ethyl linker length. | To optimize the spatial orientation of the terminal amine for optimal interaction with the target. |
Advanced synthetic methodologies, including stereoselective synthesis and late-stage functionalization, will be instrumental in accessing a diverse library of analogues. cdnsciencepub.comacs.orgnih.gov The synthesis of chiral derivatives, in particular, will be crucial for elucidating the stereochemical requirements for biological activity, a key aspect in modern drug discovery. nih.govresearchgate.net
Exploration of Novel Biological Targets and Mechanistic Insights
Preliminary investigations into the biological activities of benzylpiperidine derivatives have revealed their potential to interact with a range of targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.govacs.orgacs.org Future research should aim to systematically screen this compound and its analogues against a broad panel of biological targets to uncover novel therapeutic applications.
Table 2: Potential Biological Targets for this compound Analogues
| Target Class | Specific Examples | Potential Therapeutic Area |
| Sigma Receptors (σ1 and σ2) | - | Neuropathic pain, neurodegenerative diseases, cancer. acs.orgnih.govrsc.orgresearchgate.net |
| Acetylcholinesterase (AChE) | - | Alzheimer's disease and other cognitive disorders. acs.org |
| Tyrosinase | - | Hyperpigmentation disorders. nih.gov |
| Monoamine Transporters | Dopamine (B1211576) Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Depression, anxiety, attention-deficit/hyperactivity disorder (ADHD). wikipedia.org |
| Ion Channels | - | Pain, epilepsy, cardiovascular diseases. |
Elucidating the mechanism of action at the molecular level will be paramount. This will involve a combination of biochemical and cellular assays to determine the functional effects of these compounds on their targets (e.g., agonist vs. antagonist activity, enzyme inhibition kinetics). Structure-activity relationship (SAR) studies will be critical in correlating specific structural features with biological activity, guiding the design of more potent and selective molecules. acs.orgnih.govnih.govacs.org
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
The integration of computational and experimental approaches will be pivotal in accelerating the discovery and optimization of novel analogues of this compound. In silico techniques can provide valuable insights into ligand-target interactions and predict the properties of virtual compounds before their synthesis.
Key computational methods to be employed include:
Molecular Docking: To predict the binding modes of analogues within the active sites of potential biological targets. nih.govrsc.org
Molecular Dynamics (MD) Simulations: To assess the stability of ligand-protein complexes and understand the dynamic nature of their interactions. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate chemical structure with biological activity.
Pharmacophore Modeling: To identify the key chemical features required for biological activity and guide the design of new molecules.
These computational predictions will be iteratively validated through experimental testing, creating a feedback loop that refines the design process and increases the efficiency of lead optimization.
Development of Innovative Chemical Biology Tools based on Amine Scaffolds
The inherent reactivity and functionality of the amine groups in this compound make it an attractive scaffold for the development of innovative chemical biology tools. These tools can be instrumental in studying biological processes and validating drug targets.
Potential applications include:
Affinity-based Probes: By attaching a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) to the molecule, it can be used to identify and isolate its cellular binding partners. The secondary amine in the ethylamine side chain or the tertiary amine in the piperidine ring could serve as points for chemical modification. acs.orgacs.orgrsc.org
Fluorescent Ligands: Conjugation with a fluorescent dye would enable the visualization of the compound's distribution in cells and tissues, providing insights into its cellular uptake and localization.
Targeted Drug Delivery Systems: The piperidine scaffold could be incorporated into larger molecular constructs designed to deliver therapeutic agents to specific cells or tissues.
The development of such chemical biology tools will not only advance our understanding of the biological roles of the targets of this compound but also provide valuable reagents for the broader scientific community. chemrxiv.orgsemanticscholar.orgchemrxiv.org
Q & A
Q. What are the standard synthetic routes for (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine, and how can intermediates be characterized?
The synthesis typically involves sequential steps such as N-acylation, quaternization, partial reduction, hydrolysis, and reductive amination. For example, reductive amination of 1-Benzyl-4-methylpiperidin-3-one using ethylamine in the presence of titanium(IV) isopropoxide is a critical step . Intermediates like 1-Benzyl-4-methylpiperidin-3-one can be characterized via H NMR (e.g., δ 7.32 ppm for benzyl protons) and LC-MS to confirm molecular weights .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Key techniques include:
- H NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and ethylamine protons (δ 1.2–1.4 ppm for CH) .
- LC-MS : A molecular ion peak matching the theoretical mass (e.g., 261.2 g/mol for CHN).
- IR Spectroscopy : Stretching vibrations for amine groups (~3300 cm) and aromatic C-H bonds (~3000 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Critical variables include:
- Catalyst Selection : Titanium(IV) isopropoxide enhances reductive amination efficiency by stabilizing intermediates .
- Solvent System : Methanol or aqueous mixtures improve solubility of intermediates during partial reduction with NaBH .
- Temperature Control : Maintaining 0–5°C during quaternization minimizes side reactions .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar byproducts?
- Iterative Analysis : Compare H NMR splitting patterns (e.g., coupling constants for diastereomers) and employ 2D NMR (COSY, HSQC) to assign overlapping signals .
- Chromatographic Separation : Use chiral HPLC with columns like Chiralpak® IA/IB to isolate enantiomers, referencing resolved intermediates in patent literature .
Q. What methodologies are recommended for evaluating the compound’s pharmacological activity in vitro?
Q. How can stereochemical purity be ensured during synthesis, particularly for enantiomeric forms?
- Chiral Resolution : Use ditoluoyl-(L)-tartaric acid to separate enantiomers via diastereomeric salt formation, followed by polarimetry or circular dichroism (CD) for validation .
- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-BINAP) during reductive amination to favor a single enantiomer .
Q. What strategies are effective for assessing the compound’s stability under varying storage conditions?
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, monitoring degradation via HPLC .
- Stabilizers : Use inert atmospheres (N) or desiccants (silica gel) to prevent oxidation of the benzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
